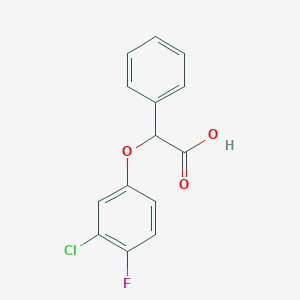

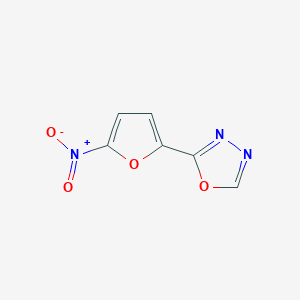

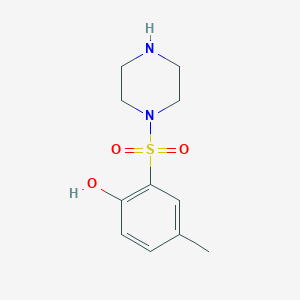

![molecular formula C14H10ClFO2S B1420311 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1096966-42-5](/img/structure/B1420311.png)

2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid

Overview

Description

“2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 1096966-42-5 . It has a molecular weight of 296.75 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2S/c15-11-8-10 (6-7-12 (11)16)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving “2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid” are not detailed in the literature, similar compounds have been used in various reactions. For example, the protodeboronation of alkyl boronic esters has been explored .Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.75 . It is a powder that is stored at room temperature . The compound’s InChI code is 1S/C14H10ClFO2S/c15-11-8-10 (6-7-12 (11)16)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) , which provides information about its molecular structure.Scientific Research Applications

Reactivity and Acidity Studies

A comparative study on halogenated phenylacetic acids, including 2-(2-halophenyl)acetic acid variants (fluoro/chloro/bromo), was conducted using density functional theory (DFT). This study revealed insights into the molecule's reactivity and acidity, examining factors like Fukui functions, local softness, electrophilicity, electronegativity, and the HOMO-LUMO gap. The research also included vibrational spectra analysis, comparing experimental and theoretical data (Srivastava et al., 2015).

Synthesis and Characterization

In another study, derivatives bearing the 3-chloro-2-fluoro phenyl moiety, closely related to 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid, were synthesized and characterized. This work included the creation of new compounds and their analysis through IR, NMR, and mass spectral data. The study provided insights into the potential applications of these compounds in pharmacology (Bhat et al., 2016).

Hydrogen Bond Behavior

A study explored the behavior of acids, including phenylacetic acid derivatives, in propylene carbonate. This research focused on the dissociation and homoconjugation equilibria, highlighting the existence of dimers and providing a deeper understanding of the molecular interactions of these acids (Srivastava & Mukherjee, 1983).

Use as a Chiral Derivatizing Agent

The compound 2-fluoro-2-phenylacetic acid, structurally similar to the compound of interest, was investigated for its use as a chiral derivatizing agent. The research focused on the enantiomeric excess measurement of secondary alcohols and primary amines using 19F NMR spectroscopy. This application is crucial for understanding the chiral properties of various molecules (Hamman et al., 1991).

Biological and Antibacterial Studies

A study on the synthesis and microbial evaluation of compounds related to 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid highlighted their potential antibacterial and antifungal activities. This research expands the understanding of these compounds in pharmacological contexts (Patel et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)sulfanyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2S/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDGDPJBOSNPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

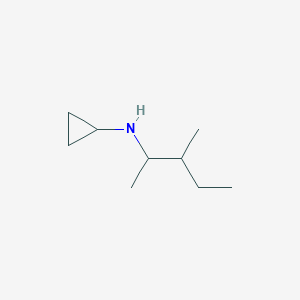

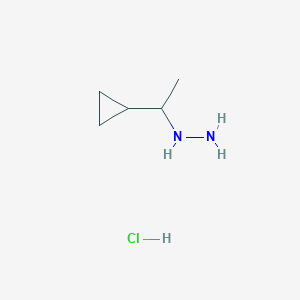

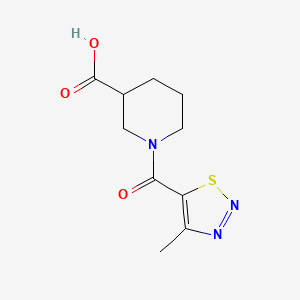

![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)

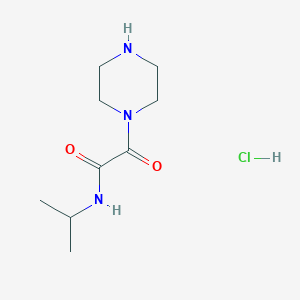

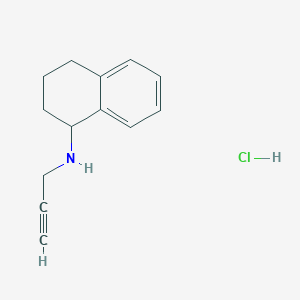

![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)